

Application Notes and Protocols for Generating Connexin 45 Conditional Knockout Mouse Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *connexin 45*

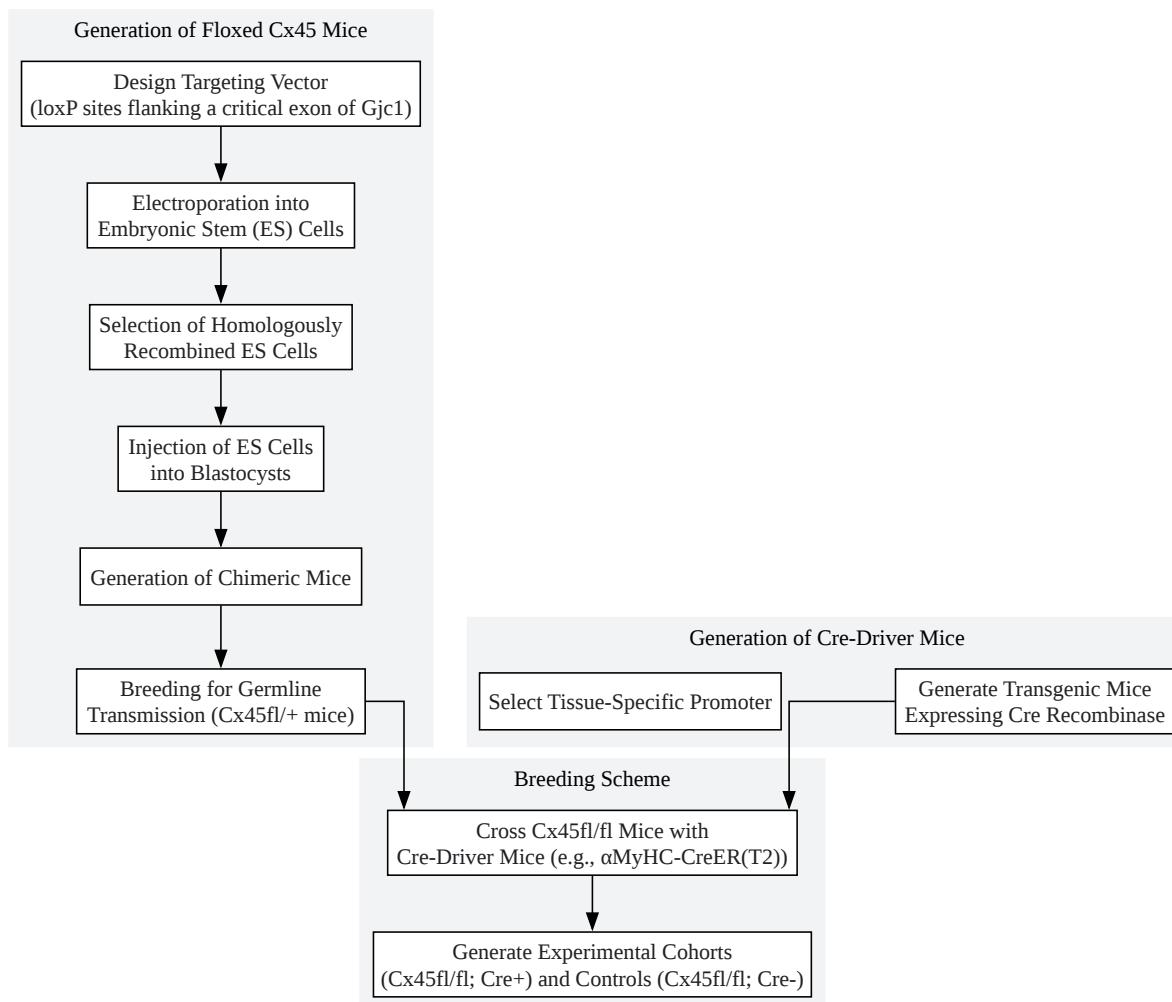
Cat. No.: *B1180208*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to generating and characterizing conditional knockout (cKO) mouse models for the gap junction protein **connexin 45** (Cx45). Given that global knockout of Cx45 results in embryonic lethality due to severe cardiovascular defects, conditional knockout strategies are essential for studying its function in specific cell types and at different developmental stages^{[1][2][3]}. The Cre-LoxP system is the most common method for achieving this spatial and temporal control of gene inactivation^{[4][5][6][7]}.

Introduction to Connexin 45


Connexin 45, encoded by the Gjc1 gene, is a member of the connexin family of proteins that form gap junction channels and hemichannels^{[1][8][9]}. These channels are crucial for direct intercellular communication by allowing the passage of ions, small metabolites, and second messengers^[8]. Cx45 is expressed in various tissues, including the heart's conduction system, the nervous system, and the lymphatic endothelium^{[1][9][10][11]}. Its diverse expression pattern suggests involvement in a wide range of physiological processes.

Rationale for Conditional Knockout Models

The embryonic lethality of Cx45 germline knockout mice highlights its critical role in early development, particularly in cardiac and vascular formation[2][3]. To investigate the function of Cx45 in adult tissues and specific cell lineages, it is necessary to bypass this embryonic lethality. Conditional knockout models, primarily using the Cre-LoxP system, allow for the targeted deletion of the Cx45 gene in a tissue-specific or inducible manner[4][5][7].

Experimental Workflow for Generating Cx45 cKO Mice

The generation of a Cx45 conditional knockout mouse model involves a multi-step process that begins with the creation of a "floxed" Cx45 allele, followed by breeding with a Cre-driver mouse line to excise the targeted gene segment in specific cells.

[Click to download full resolution via product page](#)**Figure 1:** Experimental workflow for generating conditional knockout mice.

Detailed Experimental Protocols

Protocol 1: Generation of Cx45 Floxed Mice

- Targeting Vector Construction: A targeting vector is designed to introduce loxP sites flanking a critical exon of the Cx45 gene (Gjc1). This construct often includes a selectable marker, such as a neomycin resistance cassette flanked by FRT sites, to facilitate the selection of correctly targeted embryonic stem (ES) cells[12].
- ES Cell Culture and Electroporation: The targeting vector is introduced into ES cells via electroporation.
- Selection of Recombinant ES Cells: ES cells that have undergone homologous recombination are selected using antibiotics (e.g., G418 for neomycin resistance). Correctly targeted clones are confirmed by Southern blotting or PCR analysis.
- Generation of Chimeric Mice: Validated ES cell clones are injected into blastocysts, which are then transferred to pseudopregnant female mice. The resulting chimeric offspring will have tissues derived from both the host blastocyst and the genetically modified ES cells.
- Germline Transmission: Chimeric mice are bred with wild-type mice to achieve germline transmission of the floxed allele (Cx45fl/+). Offspring are genotyped to identify heterozygous carriers.
- Establishment of Homozygous Floxed Line: Heterozygous mice (Cx45fl/+) are intercrossed to generate homozygous floxed mice (Cx45fl/fl). These mice are viable and serve as the foundation for creating conditional knockouts[1].

Protocol 2: Genotyping Cx45 Floxed and cKO Mice

Genomic DNA is typically extracted from tail biopsies or ear punches[13][14]. PCR is then used to distinguish between wild-type, floxed, and knockout alleles.

DNA Extraction:

- Obtain a small tissue sample (e.g., 2 mm tail tip).
- Incubate the tissue in a lysis buffer containing Proteinase K at 55°C overnight.

- Inactivate Proteinase K by heating at 95°C for 10 minutes.
- Centrifuge to pellet debris and use the supernatant as the DNA template for PCR.

PCR Genotyping:

A three-primer PCR strategy is often employed to differentiate the alleles in a single reaction. The primer design will depend on the specific location of the loxP sites.

- Primer 1 (Forward, outside the 5' loxP site)
- Primer 2 (Reverse, within the floxed region)
- Primer 3 (Reverse, outside the 3' loxP site)

Allele	Expected PCR Product(s)
Wild-Type	A single band from Primer 1 and the genomic reverse primer.
Floxed	A slightly larger band than wild-type due to the loxP site.
Knockout (post-Cre)	A smaller band resulting from the excision of the floxed region.
Heterozygous cKO	Bands corresponding to both the floxed and knockout alleles.

Note: Specific primer sequences and expected band sizes will be unique to the targeting construct used and should be optimized accordingly. A tetra-primer PCR approach can also be utilized for efficient one-step genotyping[15].

Protocol 3: Cre-Mediated Recombination

To induce the knockout, Cx45fl/fl mice are bred with a Cre-driver line that expresses Cre recombinase under the control of a tissue-specific or inducible promoter.

Examples of Cre-Driver Lines for Cx45 Studies:

Cre-Driver Line	Promoter	Target Tissue/Cell Type	Reference
αMyHC-CreER(T2)	α-myosin heavy chain	Cardiomyocytes (inducible)	[1]
Nestin-Cre	Nestin	Neuronal precursor cells	[16]
Lyve1-Cre	Lyve1	Lymphatic endothelial cells	
Prox1-CreER(T2)	Prox1	Lymphatic endothelial cells (inducible)	

For inducible systems like CreER(T2):

- Administer tamoxifen to the Cx45fl/fl; CreER(T2)+ mice to activate Cre recombinase. The dosage and administration route (e.g., intraperitoneal injection, oral gavage) should be optimized for the specific Cre line and experimental goals.
- Tamoxifen binds to the modified estrogen receptor (ER T2) fused to Cre, allowing Cre to translocate to the nucleus and excise the loxP-flanked DNA.

Phenotypic Characterization of Cx45 cKO Mice

Phenotypic analysis is crucial to understand the function of Cx45 in the targeted tissue. The specific assays will depend on the cell type in which Cx45 has been deleted.

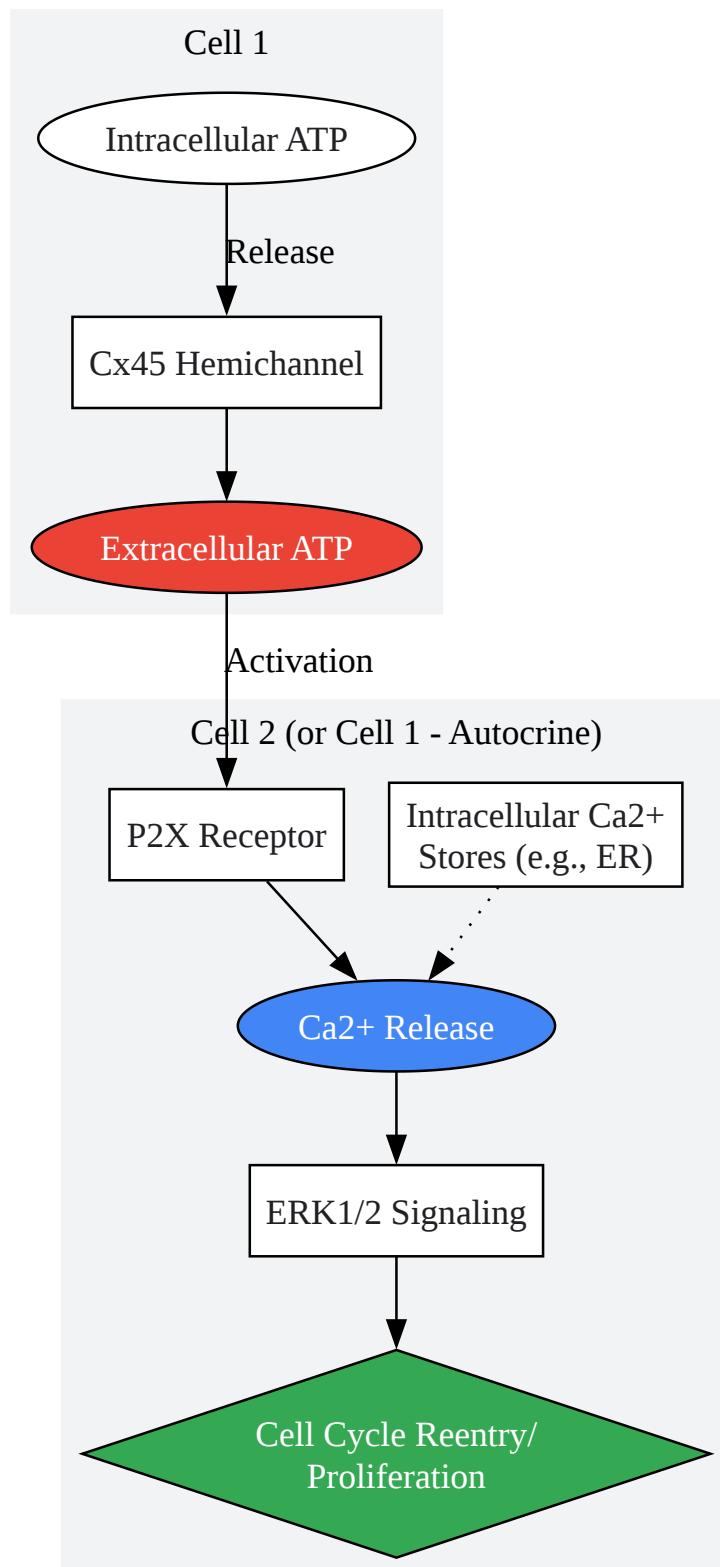
Cardiovascular Phenotyping (Cardiomyocyte-Specific Knockout)

- **Electrocardiography (ECG):** Surface and intracardiac ECG recordings are used to assess cardiac conduction. Deletion of Cx45 in cardiomyocytes leads to impaired atrioventricular (AV) nodal conduction[\[1\]](#).
- **Immunoblotting and Immunohistochemistry:** To confirm the reduction of Cx45 protein in the heart and examine its effect on other connexins, such as Cx30.2[\[1\]](#).

Parameter	Control (Cx45 ^{flox/flox})	Cardiomyocyte-Specific Cx45 KO	Reference
Cx45 Protein Level in Heart	100%	~30% (remaining in non-myocytes)	[1]
Cx30.2 Protein Level in Heart	100%	Reduced by ~70%	[1]
PQ Interval (ECG)	Normal	Prolonged	[1]
AH Interval (Intracardiac)	Normal	Prolonged	[1]

Neurological Phenotyping (Neuronal Precursor-Specific Knockout)

- Cell Proliferation Assays: BrdU or EdU labeling can be used to assess the proliferation of transit-amplifying precursor cells in neurogenic regions like the subventricular zone (SVZ). Conditional deletion of Cx45 in these cells leads to decreased proliferation [\[10\]](#).
- Immunofluorescence Staining: To identify specific cell populations and assess changes in their numbers or distribution.


Lymphatic System Phenotyping (Lymphatic Endothelial Cell-Specific Knockout)

- Lymphatic Valve Function Assays: In vivo and ex vivo imaging techniques can be used to assess lymphatic valve function, including backflow and closure. Deletion of Cx45 in lymphatic endothelial cells compromises valve function.
- Dye Injection Studies: To visualize lymphatic drainage and identify potential leakage or backflow in vivo.

Signaling Pathways Involving Connexin 45

Connexins, including Cx45, can form hemichannels that release signaling molecules like ATP into the extracellular space. This ATP can then act on purinergic receptors on the same or

neighboring cells to initiate intracellular signaling cascades[10][17].

[Click to download full resolution via product page](#)

Figure 2: Cx45-mediated ATP signaling pathway.

This pathway has been implicated in the regulation of neural precursor cell proliferation, where Cx45-dependent ATP release activates P2X receptors, leading to intracellular calcium release and activation of the ERK1/2 signaling pathway, ultimately promoting cell cycle reentry[10].

Conclusion

The generation of **connexin 45** conditional knockout mouse models is a powerful tool for elucidating the diverse biological roles of this important gap junction protein. By overcoming the limitation of embryonic lethality, these models have provided invaluable insights into the function of Cx45 in cardiac conduction, neurogenesis, and lymphatic system integrity. The protocols and data presented here serve as a comprehensive resource for researchers aiming to utilize this technology in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ahajournals.org [ahajournals.org]
- 2. Mice lacking connexin45 conditionally in cardiac myocytes display embryonic lethality similar to that of germline knockout mice without endocardial cushion defect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Connexin45 contributes to global cardiovascular development by establishing myocardial impulse propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mouse Cre-LoxP system: general principles to determine tissue-specific roles of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cre-loxP system: a versatile tool for targeting genes in a cell- and stage-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cre/loxP Recombination System and Gene Targeting | Springer Nature Experiments [experiments.springernature.com]

- 7. Generating Conditional Knockout Mice | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. Connexin45 is the first connexin to be expressed in the central conduction system of the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Connexin diversity in the heart: insights from transgenic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. boneandcancer.org [boneandcancer.org]
- 14. Genotyping Protocols for Genetically Engineered Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. One-Step Genotyping Method in loxP-Based Conditional Knockout Mice Generated by CRISPR-Cas9 Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Deletion of Connexin45 in Mouse Retinal Neurons Disrupts the Rod/Cone Signaling Pathway between All Amacrine and ON Cone Bipolar Cells and Leads to Impaired Visual Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Connexins 43 and 45 hemichannels mediate ATP release in the urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Generating Connexin 45 Conditional Knockout Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1180208#generating-connexin-45-conditional-knockout-mouse-models>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com